1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine
Übersicht
Beschreibung
1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) channel. This compound has been extensively studied for its potential applications in pain management and as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine has been extensively studied for its potential applications in pain management. It has been shown to selectively block the TRPV1 channel, which is involved in nociception and pain perception. This compound has also been studied for its potential applications in the treatment of various diseases, including inflammatory bowel disease, asthma, and cancer.
Wirkmechanismus
1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine selectively blocks the TRPV1 channel, which is a non-selective cation channel that is involved in nociception and pain perception. The TRPV1 channel is activated by various stimuli, including heat, acid, and capsaicin. This compound binds to the intracellular side of the TRPV1 channel and prevents its activation, thereby reducing pain perception.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain perception in various animal models of pain. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma. This compound has been shown to have minimal effects on cardiovascular and respiratory function, making it a promising therapeutic agent for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine is a selective antagonist of the TRPV1 channel, which makes it a valuable tool for studying the role of this channel in pain perception and other physiological processes. However, its selectivity for the TRPV1 channel may limit its use in studying other ion channels or receptors. Additionally, this compound has a short half-life, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine. One area of research is the development of more potent and selective TRPV1 channel antagonists. Another area of research is the study of the role of the TRPV1 channel in various diseases, including cancer and inflammatory bowel disease. Additionally, the use of this compound in combination with other therapeutic agents may have synergistic effects in the treatment of pain and other diseases.
Conclusion:
In conclusion, this compound is a selective antagonist of the TRPV1 channel that has potential applications in pain management and the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
Eigenschaften
IUPAC Name |
1-[2-(azocan-1-yl)pyridin-3-yl]-N-(thiophen-2-ylmethyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3S/c1-2-4-11-21(12-5-3-1)18-16(8-6-10-20-18)14-19-15-17-9-7-13-22-17/h6-10,13,19H,1-5,11-12,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMATBPCVHGDHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)CNCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.